molecular formula C14H14O2S B1319538 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid CAS No. 943115-91-1

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

Cat. No.: B1319538
CAS No.: 943115-91-1
M. Wt: 246.33 g/mol
InChI Key: NKIODYGXPIOIST-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C14H14O2S. It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a 4-isopropylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl boronic acid, aryl halide, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)

    Temperature: Typically between 50-100°C

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid); reactions are conducted under controlled conditions to prevent over-substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylthiophene-2-carboxylic acid
  • 5-(4-Methylphenyl)thiophene-2-carboxylic acid
  • 5-(4-Ethylphenyl)thiophene-2-carboxylic acid

Uniqueness

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural feature can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

5-(4-propan-2-ylphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIODYGXPIOIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602576
Record name 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943115-91-1
Record name 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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